Cas no 88457-53-8 (Benzene, 1,1'-sulfonylbis[4-(2-phenylethoxy)-)
88457-53-8 structure
Product Name:Benzene, 1,1'-sulfonylbis[4-(2-phenylethoxy)-
Numero CAS:88457-53-8
MF:C28H26O4S
MW:458.568646907806
CID:632142
PubChem ID:20239896
Update Time:2025-04-19
Benzene, 1,1'-sulfonylbis[4-(2-phenylethoxy)- Proprietà chimiche e fisiche
Nomi e identificatori
-
- 1-(2-phenylethoxy)-4-[4-(2-phenylethoxy)phenyl]sulfonylbenzene
- 88457-53-8
- DTXSID00603999
- 1,1'-{Sulfonylbis[(4,1-phenylene)oxyethane-2,1-diyl]}dibenzene
- SCHEMBL10708208
- Benzene, 1,1'-sulfonylbis[4-(2-phenylethoxy)-
-
- Inchi: 1S/C28H26O4S/c29-33(30,27-15-11-25(12-16-27)31-21-19-23-7-3-1-4-8-23)28-17-13-26(14-18-28)32-22-20-24-9-5-2-6-10-24/h1-18H,19-22H2
- Chiave InChI: WKRLZQILKKQLPB-UHFFFAOYSA-N
- Sorrisi: S(C1C=CC(=CC=1)OCCC1C=CC=CC=1)(C1C=CC(=CC=1)OCCC1C=CC=CC=1)(=O)=O
Proprietà calcolate
- Massa esatta: 458.15518048g/mol
- Massa monoisotopica: 458.15518048g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 4
- Conta atomi pesanti: 33
- Conta legami ruotabili: 10
- Complessità: 579
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 6.6
- Superficie polare topologica: 61Ų
Benzene, 1,1'-sulfonylbis[4-(2-phenylethoxy)- Letteratura correlata
-
Yang Xu,Min Wang,Donghui Wei,Rongqiang Tian,Zheng Duan,François Mathey Dalton Trans., 2019,48, 5523-5526
-
Haitao Li,Yu Pan,Zhizhi Wang,Shan Chen,Ruixin Guo,Jianqiu Chen RSC Adv., 2015,5, 100775-100782
-
Chongyang Zhu,Xiaojia Bian,Xin Jia,Ning Tang,Yongqiang Cheng Food Funct., 2020,11, 10635-10644
-
Cheng Fang,Jinjian Wu,Zahra Sobhani,Md. Al Amin,Youhong Tang Anal. Methods, 2019,11, 163-170
88457-53-8 (Benzene, 1,1'-sulfonylbis[4-(2-phenylethoxy)-) Prodotti correlati
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Fornitori consigliati
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Membro d'oro
CN Fornitore
Reagenti
Shanghai Bent Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Membro d'oro
CN Fornitore
Reagenti
Nanjing Jubai Biopharm
Membro d'oro
CN Fornitore
Grosso
Hangzhou Cedareal Technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso